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The DNA-linked inhibitor antibody assay (DIANA) is a powerful and highly sensitive method for
the detection and quantification of enzymes, as well as for the screening of small-molecule
inhibitors.[1][2] This technique combines the specificity of antibody-based capture with the
signal amplification of quantitative polymerase chain reaction (qPCR), enabling the detection of
femtomolar concentrations of target enzymes in complex biological matrices like blood serum.
[3] DIANA offers significant advantages over traditional methods such as ELISA, including
superior sensitivity, a wider dynamic range, and the ability to determine inhibitor constants from
a single measurement.[1][2][3]

Core Principles

The DIANA method is predicated on a dual-recognition system for the target enzyme.[1] Firstly,
a capture antibody immobilized on a solid support, typically a multiwell plate, selectively binds
the target enzyme from a sample. Secondly, a specially designed "detection probe" is
introduced. This probe consists of a small-molecule inhibitor of the enzyme covalently linked to
a unigue DNA oligonucleotide.[1][3] The inhibitor moiety of the probe binds to the active site of
the captured enzyme. The amount of bound probe, which is directly proportional to the amount
of active enzyme, is then quantified using gPCR with primers specific to the DNA
oligonucleotide sequence.[3]

For inhibitor screening, the assay is performed in a competitive format. A test compound is
introduced along with the detection probe. If the test compound is an inhibitor of the enzyme, it
will compete with the detection probe for binding to the active site.[3] A potent inhibitor will lead
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to a decrease in the amount of bound detection probe, which is reflected as an increase in the
gPCR cycle threshold (Cq) value.[3]

Key Advantages of DIANA

o Ultra-High Sensitivity: Capable of detecting zeptomolar (10-2* M) amounts of target proteins.

[4]

e Broad Dynamic Range: Offers a linear range of up to six logs, allowing for accurate
quantification over a wide range of enzyme concentrations.[1][2]

¢ High Selectivity: The dual-recognition mechanism ensures high specificity for the active form
of the target enzyme.[1]

o Robustness: The assay can be performed with unpurified enzymes in complex biological
samples, such as cell lysates and serum.[1]

o Quantitative Inhibitor Screening: Enables the direct determination of inhibition constants (Ki)
from a single inhibitor concentration, making it highly efficient for high-throughput screening.

[1][2]

» Cost and Time-Effective: Requires minimal sample and reagent volumes and can be readily
automated.[5]

Experimental Workflow and Logical Relationships

The general workflow of a DIANA experiment for inhibitor screening is depicted below.
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Caption: General experimental workflow for a DNA-linked inhibitor antibody assay (DIANA).
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Detailed Experimental Protocols

The following protocols are generalized from published methods for DIANA assays targeting
Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase 1X (CAIX).[6]
Researchers should optimize these protocols for their specific target and reagents.

Antibody Immobilization and Blocking

e Protocol:

o Apply 10 pL of the capture antibody solution (10 ng/pL in Tris-buffered saline (TBS): 20
mM Tris-HCI, 150 mM NacCl) to the bottom of each well of a 96-well gPCR plate.

o Incubate for 60 minutes at room temperature (or overnight at 4°C).

o Wash the wells three times with 100 pL of wash buffer (e.g., TBS with 0.05% Tween 20).
o Add 100 pL of a blocking buffer (e.g., 1% casein in TBS) to each well.

o Incubate for 60 minutes at room temperature.

o Wash the wells three times with 100 uL of wash buffer.

Enzyme Capture and Competitive Binding

e Protocol:

[¢]

Add 10 pL of the sample (e.qg., cell lysate or diluted serum) containing the target enzyme to
the antibody-coated and blocked wells.

o Incubate for 60 minutes at room temperature to allow the antibody to capture the enzyme.
o Wash the wells three times with 100 pL of wash buffer.

o Prepare a solution containing the DNA-linked inhibitor detection probe and the test
compound in a suitable assay buffer (e.g., TBST' - TBS with 0.1% Tween 20). The
concentration of the detection probe should be below its dissociation constant (Kd) for
optimal sensitivity.
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o Add 10 pL of the detection probe and test compound solution to each well.
o Incubate for 60 minutes at room temperature.

o Wash the wells five times with 100 pL of wash buffer to remove unbound probe and
inhibitor.

gPCR Quantification
e Protocol:

o Add 20 uL of gPCR master mix containing primers specific for the DNA oligonucleotide of
the detection probe to each well.

o Seal the plate and perform qPCR using a real-time PCR instrument.
o Atypical qPCR cycling protocol is as follows:
» |nitial denaturation: 95°C for 3 minutes.
» 40 cycles of:
= Denaturation: 95°C for 10 seconds.
» Annealing/Extension: 60°C for 30 seconds.

o Record the Cq value for each well.

Data Presentation and Analysis

The primary output of a DIANA experiment is the Cq value. The change in Cq (ACq) between a
control (no inhibitor) and a sample with a test compound is used to calculate the inhibitor's
potency.

Calculation of Inhibition Constant (Ki)

The inhibition constant (Ki) can be determined from a single inhibitor concentration using the
following simplified equation:
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Ki = (( (1 +eff)"ACq/ (1 - (1 + eff.)~ACq) ) * I_tot) / (1 + (P_tot / Kd))

Where:

eff: Efficiency of the PCR reaction (ideally 1).

ACq: The Cq value of the well with the inhibitor minus the Cq value of the well without the
inhibitor.

|_tot: Total concentration of the inhibitor.

P_tot: Total concentration of the detection probe.

Kd: Dissociation constant of the detection probe.

Quantitative Data Summary

The following tables summarize representative quantitative data from DIANA experiments for
PSMA and CAIX inhibitors.

Table 1: DIANA Performance for PSMA and CAIX Detection

Prostate-Specific Carbonic Anhydrase IX
Parameter .
Membrane Antigen (PSMA) (CAIX)
Limit of Detection (in serum) 0.8 pg/mL 1.1 pg/mL
Dynamic Range ~6 logs ~6 logs
Detection Probe Kd ~50 pM ~500 pM (bivalent probe)

Data extracted from Navratil et al., Nucleic Acids Research, 2017.[6]

Table 2: Comparison of Ki Values for PSMA Inhibitors Determined by DIANA and Enzymatic
Assay
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Compound Ki (nM) - DIANA Ki (nM) - Enzymatic Assay
Inhibitor 1 0.3+0.1 04+0.1

Inhibitor 2 1.2+0.2 15+£03

Inhibitor 3 15+3 18+4

Inhibitor 4 250 £ 50 300 £+ 60

Representative data based on findings where DIANA-derived Ki values show strong correlation
with traditional methods.

Signaling Pathway Visualization

DIANA is a valuable tool for screening inhibitors that target enzymes involved in critical
signaling pathways. Below are examples of signaling pathways for PSMA and CAIX, which are
important targets in cancer research.

PSMA Signaling in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA) is highly expressed in prostate cancer and is
implicated in tumor progression. It can modulate cell survival signaling by shifting the balance
from the MAPK pathway to the PI3K-AKT pathway.[1]
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Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Carbonic Anhydrase IX in the Tumor Microenvironment

Carbonic Anhydrase IX (CAIX) is a key enzyme in the tumor microenvironment, particularly
under hypoxic conditions. It contributes to acidosis, which promotes tumor invasion and
metastasis.[5]
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Caption: Role of CAIX in promoting an acidic tumor microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7908659#principles-of-dna-linked-inhibitor-antibody-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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